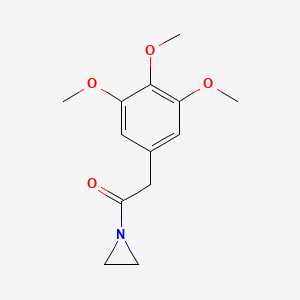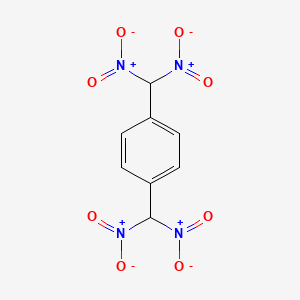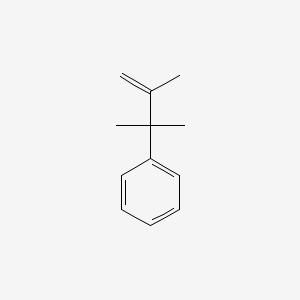
Benzene, (1,1,2-trimethyl-2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (1,1,2-trimethyl-2-propenyl)- is an organic compound with a unique structure that includes a benzene ring substituted with a 1,1,2-trimethyl-2-propenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1,1,2-trimethyl-2-propenyl)- typically involves the alkylation of benzene with a suitable alkylating agent under acidic conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,1,2-trimethyl-2-propenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.
Types of Reactions:
Oxidation: Benzene, (1,1,2-trimethyl-2-propenyl)- can undergo oxidation reactions, typically forming benzoic acid derivatives.
Reduction: Reduction reactions may convert the propenyl group to a saturated alkyl chain.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Saturated alkyl benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, (1,1,2-trimethyl-2-propenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although detailed studies are limited.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, (1,1,2-trimethyl-2-propenyl)- involves its interaction with molecular targets through its aromatic ring and propenyl group. These interactions can influence various biochemical pathways, although specific molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
- Benzene, (2-methyl-1-propenyl)-
- Benzene, 1,2,3-trimethoxy-5-(2-propenyl)-
- Benzene, 1-methyl-2-(2-propenyl)-
Comparison: Benzene, (1,1,2-trimethyl-2-propenyl)- is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity in substitution and oxidation reactions, making it valuable for specific applications in synthetic chemistry and industrial processes.
Eigenschaften
CAS-Nummer |
22557-45-5 |
|---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
2,3-dimethylbut-3-en-2-ylbenzene |
InChI |
InChI=1S/C12H16/c1-10(2)12(3,4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3 |
InChI-Schlüssel |
FSSLDSRZKJYPEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


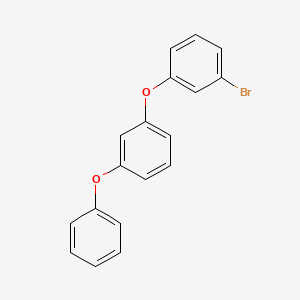

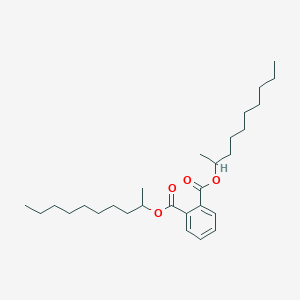
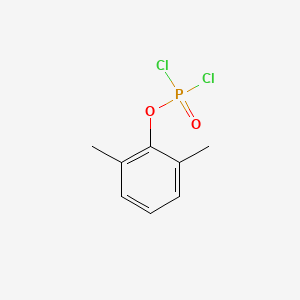
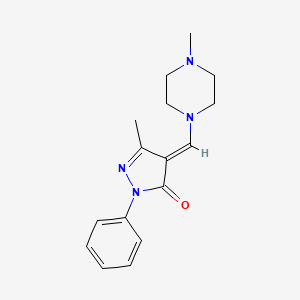
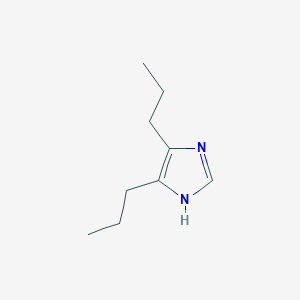
![2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol](/img/structure/B14701628.png)
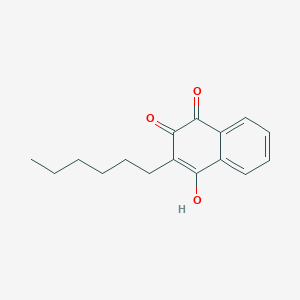
![Diethyl [3-(trichlorosilyl)propyl]propanedioate](/img/structure/B14701656.png)

![1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione](/img/structure/B14701664.png)
